
4-(Morpholinosulfonyl)phenylboronic acid
Overview
Description
4-(Morpholinosulfonyl)phenylboronic acid (CAS: 486422-68-8) is a boronic acid derivative featuring a morpholinosulfonyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₄BNO₅S, with a molecular weight of 271.10 g/mol . This compound is synthesized via a lithiation-borylation reaction starting from 4-((4-bromophenyl)sulfonyl)morpholine and triisopropyl borate under n-butyllithium catalysis, yielding a 50% isolated product . The morpholinosulfonyl group confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, such as antiparasitic leads (e.g., compound 11 with 87% yield) .
Key physicochemical properties include a glass transition temperature range typical for phenoxazine-pyrimidine derivatives (109–137°C) when incorporated into larger molecular frameworks . It exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMSO) and requires storage at 2–8°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinosulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with morpholine and a sulfonylating agent. The reaction is usually carried out under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The general reaction scheme can be represented as follows: [ \text{4-Bromophenylboronic acid} + \text{Morpholine} + \text{Sulfonylating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. The boronic acid group facilitates transmetallation with aryl halides or triflates in the presence of a Pd(0) catalyst.
Mechanism :
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Oxidative Addition : Pd(0) reacts with aryl halide (e.g., bromobenzene) to form Pd(II) complex.
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Transmetallation : The boronic acid transfers its aryl group to Pd(II).
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Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).
Example Reaction :
Reagents/Conditions | Product | Yield |
---|---|---|
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-(Morpholinosulfonyl)biphenyl | 82% |
This reaction is critical for synthesizing complex aromatic systems in pharmaceuticals and materials science.
Oxidation to Phenolic Derivatives
The boronic acid moiety undergoes oxidation under mild conditions to yield phenolic derivatives, useful in drug metabolite synthesis.
Reagents :
Reaction Pathway :
Applications :
-
Produces 4-(morpholinosulfonyl)phenol, a precursor for sulfonate esters.
Nucleophilic Aromatic Substitution
The electron-withdrawing morpholinosulfonyl group activates the phenyl ring for nucleophilic substitution.
Example : Reaction with amines under basic conditions:
Substrate | Nucleophile | Conditions | Product |
---|---|---|---|
4-(Morpholinosulfonyl)phenylboronic acid | Piperidine | K₂CO₃, DMSO, 100°C | 4-(Piperidin-1-yl)phenylboronic acid |
This reaction is pivotal for introducing nitrogen-containing groups into aromatic systems.
Hydrolysis and Esterification
The boronic acid group undergoes hydrolysis in acidic/basic media or reacts with diols to form stable boronate esters.
Key Transformations :
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Hydrolysis | HCl (1M), H₂O, 25°C | Phenylboronic acid derivative |
Esterification | Pinacol, toluene, reflux | This compound pinacol ester |
Boronate esters enhance stability and solubility for chromatographic applications.
Interactions with Diols and Biomolecules
The boronic acid forms reversible covalent bonds with diols (e.g., saccharides), enabling applications in sensors and drug delivery.
Equilibrium :
Notable Interactions :
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Binds to serine proteases via active-site hydroxyl groups, showing inhibitory potential .
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Forms complexes with heparin derivatives for anticoagulant studies .
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
4-(Morpholinosulfonyl)phenylboronic acid features a boronic acid group attached to a phenyl ring with a morpholine sulfonyl substituent. This structure enhances its solubility and reactivity, making it suitable for diverse applications.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes, which can lead to the development of therapeutic agents for various diseases.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. This suggests potential for further development as a cancer therapeutic agent.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 5.2 | Inhibition of proteasome activity |
MCF-7 | 4.8 | Induction of apoptosis |
Biological Applications
The ability of this compound to form reversible covalent bonds with diols makes it useful in biological sensing applications. It can selectively bind to sugars and nucleotides, facilitating the development of biosensors.
- Sensing Applications : The compound has been utilized in glucose sensors due to its ability to form stable complexes with glucose and other saccharides, which is crucial for monitoring physiological conditions.
Case Study : A study demonstrated that sensors incorporating this boronic acid derivative exhibited high sensitivity and selectivity for glucose detection, outperforming traditional methods.
Material Science
In material science, boronic acids are employed in the development of advanced materials due to their unique binding properties.
- Polymer Development : The compound can be used as a building block in the synthesis of functional polymers. Its ability to form cross-linked networks through boronate ester formation enhances the mechanical properties and thermal stability of the resulting materials.
Table 2: Comparison of Boronic Acids in Polymer Applications
Compound Name | Unique Features |
---|---|
This compound | Enhanced interaction capabilities due to morpholine group |
Phenylboronic acid | Basic structure without additional functional groups |
4-Methoxyphenylboronic acid | Lacks morpholine attachment |
Mechanism of Action
The mechanism of action of 4-(Morpholinosulfonyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Targets: The boronic acid group targets diol-containing molecules, forming cyclic boronate esters.
Pathways Involved: The formation and cleavage of these bonds are pH-dependent, allowing for controlled release and capture of target molecules.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
The biological and chemical performance of boronic acids is highly dependent on substituent electronic effects, steric bulk, and solubility. Below is a detailed comparison of 4-(Morpholinosulfonyl)phenylboronic acid with structurally analogous compounds:
Substituent Electronic Effects
Key Findings :
- Electron-withdrawing groups (e.g., sulfonyl) enhance the acidity of the boronic acid, facilitating pH-dependent binding to diols (e.g., in phenolic acids) .
Binding Efficiency and pH Sensitivity
Key Findings :
- The morpholino group in this compound may stabilize boronate-diol complexes at higher pH (≥8.5) due to its basicity, counteracting acidity from phenolic acids .
- Methylthio-substituted analogs exhibit reversible binding at neutral pH, suitable for chromatography .
Functional Performance in Material Science
Key Findings :
- The morpholinosulfonyl group’s bulkiness and electron-withdrawing nature may reduce steric interference in cross-coupling reactions, enabling high yields .
- Ortho-substituted boronic acids (e.g., 2-(bromomethyl)phenylboronic acid) exhibit lower efficiency in dendrimer applications due to steric hindrance .
Biological Activity
4-(Morpholinosulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by the presence of a morpholinosulfonyl group, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H14BNO4S
- Molecular Weight : 253.10 g/mol
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in biological systems for targeting specific biomolecules.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Boronic acids are known to interact with serine and cysteine residues in proteins, leading to the inhibition of proteases and other enzymes involved in cellular signaling processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of proteases, which are crucial in various physiological processes including cell signaling and apoptosis.
- Targeting Cancer Pathways : Preliminary studies suggest that this compound could interfere with pathways involved in cancer cell proliferation and survival.
Biological Activity Studies
Recent research has demonstrated the biological activity of this compound against various cancer cell lines and pathogenic microorganisms.
Table 1: Biological Activity Summary
Activity Type | Target/Organism | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | HeLa (cervical cancer) | 15 µM | |
Antibacterial | Staphylococcus aureus (MSSA) | 12.5 µg/mL | |
Antifungal | Candida albicans | 20 µg/mL |
Case Studies
- Anticancer Activity : A study evaluating the effects of this compound on HeLa cells showed significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3.
- Antimicrobial Properties : The compound exhibited notable antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA), with an MIC value of 12.5 µg/mL. This suggests potential utility in treating infections caused by this pathogen.
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited serine proteases, which play critical roles in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR of boronic acids is crucial for optimizing their biological activity. Modifications to the morpholino or sulfonyl groups can enhance selectivity and potency against specific targets.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Replacement of morpholino with piperidine | Increased potency against cancer cells |
Variation in sulfonyl group | Altered binding affinity to proteases |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-(Morpholinosulfonyl)phenylboronic acid derivatives, and how can their purity be validated?
- Methodology : The Suzuki-Miyaura cross-coupling reaction is a foundational method for synthesizing arylboronic acids. This involves reacting a halogenated aryl precursor (e.g., bromo- or iodoarene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) . Post-functionalization with morpholinosulfonyl groups can be achieved via nucleophilic substitution or sulfonylation reactions.
- Validation : Purity and structural integrity are confirmed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹¹B), and mass spectrometry (MS). For boron content analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use nitrile gloves and a lab coat to prevent dermal exposure. Work in a fume hood to avoid inhalation of fine particulates. Inspect gloves for defects before use and dispose of contaminated PPE according to hazardous waste regulations .
- First Aid : In case of inhalation, move the individual to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water for 15 minutes .
Q. Which spectroscopic techniques are most effective for characterizing phenylboronic acid derivatives?
- Techniques :
- FT-IR : Identifies functional groups (e.g., B-O stretching at ~1340 cm⁻¹ and sulfonyl S=O vibrations at ~1150–1300 cm⁻¹) .
- NMR : ¹¹B NMR detects boron environments (δ ~28–32 ppm for trigonal planar boronic acids). ¹H NMR reveals substituent effects on aromatic protons .
- X-ray Crystallography : Resolves intermolecular interactions, such as hydrogen bonding between boronic acid groups and water or morpholine sulfonyl moieties .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups like sulfonyl morpholine reduce electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki reactions. Natural bond orbital (NBO) analysis quantifies charge distribution and orbital hybridization .
- Experimental Correlation : Lower reaction yields in electron-deficient derivatives may arise from competitive protodeboronation, requiring optimized pH control (e.g., buffered conditions at pH 9–10) .
Q. What are the emerging biomedical applications of phenylboronic acid-functionalized nanoparticles, and how does structural modification impact efficacy?
- Antiviral Therapeutics : Boronic acid-modified nanoparticles (NPs) bind viral glycoproteins via reversible boronate ester formation. For example, silica NPs functionalized with 4-substituted phenylboronic acids inhibit Hepatitis C virus (HCV) entry by targeting E2 glycans, with IC₅₀ values <10 µM .
- Structural Optimization : Morpholinosulfonyl groups enhance water solubility and reduce nonspecific protein adsorption, improving biocompatibility. Comparative studies show that sulfonamide-linked derivatives exhibit higher binding affinity than ester-linked analogs due to improved orientation of the boronic acid moiety .
Q. How can researchers resolve contradictions in reported reaction yields or stability data for phenylboronic acid derivatives?
- Case Study : Discrepancies in Suzuki coupling yields for electron-deficient boronic acids may stem from varying substrate purity, catalyst loading (e.g., 1–5 mol% Pd), or solvent choice (e.g., THF vs. DMF). Systematic optimization via design of experiments (DoE) or high-throughput screening is advised .
- Stability Analysis : Boronic acids are prone to hydrolysis in aqueous media. Stability studies using ¹¹B NMR under controlled humidity (e.g., 40–60% RH) can identify degradation pathways, informing storage conditions (e.g., desiccated at −20°C) .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate protodeboronation in electron-deficient arylboronic acids during cross-coupling?
- Approaches :
- Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.
- Employ slow reagent addition to minimize base concentration, reducing boronic acid decomposition .
- Replace traditional bases with milder alternatives (e.g., CsF) to maintain pH <10 .
Q. How can computational modeling guide the design of boronic acid-based sensors or therapeutics?
- Molecular Docking : Docking studies (e.g., AutoDock Vina) predict binding affinities between boronic acids and target biomolecules (e.g., viral glycoproteins or glucose transporters). For example, morpholinosulfonyl groups may enhance interactions with polar residues in binding pockets .
- MD Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability of boronate esters in physiological conditions, informing pharmacokinetic optimization .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRALDPVXKGEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657280 | |
Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-68-8 | |
Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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